2-Butanone-1,1,1,3,3,4,4,4-d8(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanone-1,1,1,3,3,4,4,4-d8(9CI) is a deuterated form of 2-butanone, also known as methyl ethyl ketone. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C4D8O, and it is commonly used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butanone-1,1,1,3,3,4,4,4-d8(9CI) can be synthesized through the dehydrogenation of 2-butanol in the presence of a deuterium source. The reaction is typically catalyzed by copper, zinc, or bronze at high temperatures . Another method involves the oxidation of isobutylbenzene in the presence of deuterium oxide or other deuterium-containing oxidizing agents .
Industrial Production Methods
Industrial production of 2-butanone-1,1,1,3,3,4,4,4-d8(9CI) follows similar synthetic routes but on a larger scale. The dehydrogenation of 2-butanol over a mixed copper and zinc catalyst is a common method used in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Butanone-1,1,1,3,3,4,4,4-d8(9CI) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetic acid and other by-products.
Reduction: It can be reduced to 2-butanol using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the deuterium atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides and amines are used in substitution reactions.
Major Products Formed
Oxidation: Acetic acid and other carboxylic acids.
Reduction: 2-Butanol.
Substitution: Various substituted butanones depending on the nucleophile used.
Scientific Research Applications
2-Butanone-1,1,1,3,3,4,4,4-d8(9CI) is widely used in scientific research due to its unique properties:
Chemistry: It is used as a solvent and a reagent in various chemical reactions.
Biology: It is used in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: It is used in the production of deuterated compounds for various industrial applications
Mechanism of Action
The mechanism of action of 2-Butanone-1,1,1,3,3,4,4,4-d8(9CI) involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can participate in hydrogen-deuterium exchange reactions, which can affect the kinetics and dynamics of chemical reactions. This property is particularly useful in studying reaction mechanisms and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Butanone: The non-deuterated form of the compound.
4-(4-Hydroxy-3-methoxyphenyl)-2-butanone:
4,4-Dimethoxybutan-2-one: A compound with similar functional groups but different substituents.
Uniqueness
2-Butanone-1,1,1,3,3,4,4,4-d8(9CI) is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium atoms can be used as tracers in metabolic studies and can affect the reaction kinetics, making this compound valuable for studying reaction mechanisms and pathways.
Properties
IUPAC Name |
1,1,1,3,3,4,4,4-octadeuteriobutan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-3-4(2)5/h3H2,1-2H3/i1D3,2D3,3D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEHNKRNPOVVGH-AUOAYUKBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)C([2H])([2H])C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
80.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.